Benzene,1,4-dibromo-2,5-di-1-octyn-1-yl-
Overview
Description
Benzene,1,4-dibromo-2,5-di-1-octyn-1-yl- is an organic compound that belongs to the class of halogenated aromatic hydrocarbons It is characterized by the presence of two bromine atoms and two 1-octynyl groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzene,1,4-dibromo-2,5-di-1-octyn-1-yl- can be synthesized through a multi-step process involving the bromination of a benzene derivative followed by the introduction of 1-octynyl groups. One common method involves the bromination of 1,4-dibromo-2,5-dimethylbenzene using bromine in the presence of a catalyst such as iron(III) bromide. The resulting 1,4-dibromo-2,5-dibromomethylbenzene is then subjected to a Sonogashira coupling reaction with 1-octyne in the presence of a palladium catalyst and a copper co-catalyst to yield 1,4-dibromo-2,5-bis(1-octynyl)benzene .
Industrial Production Methods
Industrial production of 1,4-dibromo-2,5-bis(1-octynyl)benzene typically involves large-scale bromination and coupling reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzene,1,4-dibromo-2,5-di-1-octyn-1-yl- undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The 1-octynyl groups can participate in coupling reactions such as Sonogashira coupling to form larger conjugated systems.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to modify the electronic properties of the benzene ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Sonogashira Coupling: Palladium catalysts (e.g., Pd(PPh3)2Cl2) and copper co-catalysts (e.g., CuI) in the presence of a base (e.g., triethylamine) are typically employed.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
Benzene,1,4-dibromo-2,5-di-1-octyn-1-yl- has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers with unique electronic and optical properties.
Biology: The compound can be used in the development of bioactive molecules and probes for studying biological processes.
Mechanism of Action
The mechanism of action of 1,4-dibromo-2,5-bis(1-octynyl)benzene involves its interaction with molecular targets and pathways in various applications. For example, in coupling reactions, the compound acts as a substrate that undergoes catalytic activation to form new carbon-carbon bonds. In biological applications, it may interact with specific enzymes or receptors to modulate their activity and produce desired effects.
Comparison with Similar Compounds
Similar Compounds
1,4-Dibromo-2,5-dimethylbenzene: Similar in structure but lacks the 1-octynyl groups, making it less versatile in coupling reactions.
1,4-Dibromo-2,5-bis(phenylalkoxy)benzene: Contains phenylalkoxy groups instead of 1-octynyl groups, leading to different electronic and steric properties.
1,4-Dibromo-2,5-bis(trifluoromethyl)benzene: Features trifluoromethyl groups, which significantly alter its reactivity and applications.
Uniqueness
Benzene,1,4-dibromo-2,5-di-1-octyn-1-yl- is unique due to the presence of both bromine atoms and 1-octynyl groups, which provide a combination of reactivity and structural diversity. This makes it a valuable compound for the synthesis of complex organic molecules and materials with tailored properties.
Properties
Molecular Formula |
C22H28Br2 |
---|---|
Molecular Weight |
452.3 g/mol |
IUPAC Name |
1,4-dibromo-2,5-bis(oct-1-ynyl)benzene |
InChI |
InChI=1S/C22H28Br2/c1-3-5-7-9-11-13-15-19-17-22(24)20(18-21(19)23)16-14-12-10-8-6-4-2/h17-18H,3-12H2,1-2H3 |
InChI Key |
IENNVGIINDEKIA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC#CC1=CC(=C(C=C1Br)C#CCCCCCC)Br |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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